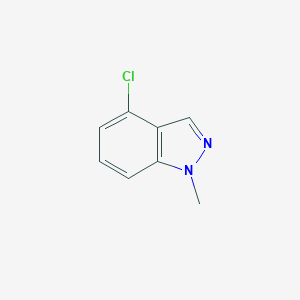

4-Chloro-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULONOQBDLTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597906 | |

| Record name | 4-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162502-53-6 | |

| Record name | 4-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Chloro-1-methyl-1H-indazole. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a halogenated derivative of the indazole scaffold, a bicyclic heterocyclic aromatic organic compound. Its core structure consists of a benzene ring fused to a pyrazole ring. The presence of the chloro and methyl groups at specific positions influences its physicochemical properties and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | [1][2] |

| Molecular Weight | 166.61 g/mol | [2] |

| CAS Number | 162502-53-6 | [2] |

| Physical Appearance | Brown solid | [2] |

| Purity | ≥95% | [2] |

Quantitative data for melting point, boiling point, and solubility are not consistently available in public literature.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) of 4-chloro-1H-indazole: δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H)[1]

-

LCMS (ESI pos) of 4-chloro-1H-indazole: m/e 153 (M + 1)[1]

Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process: the synthesis of the 4-chloro-1H-indazole precursor followed by its N-methylation.

Synthesis of 4-Chloro-1H-indazole

A detailed protocol for the synthesis of 4-chloro-1H-indazole has been reported and is summarized below.[1]

Materials:

-

2-methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottomed flask equipped with a stirrer, combine 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C with stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

-

Stir the reaction mixture at 60 °C overnight.

-

After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

-

Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[1]

N-Methylation of 4-Chloro-1H-indazole

While a specific protocol for the methylation of 4-chloro-1H-indazole is not detailed in the available literature, general methods for the N-alkylation of indazoles can be adapted. The regioselectivity of the methylation (N1 vs. N2 position) is highly dependent on the reaction conditions.[6]

Materials for N1-Methylation (Thermodynamic Control):

-

4-chloro-1H-indazole

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide or dimethyl sulfate

Procedure for N1-Methylation:

-

To a stirred solution of 4-chloro-1H-indazole in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography to isolate this compound.

References

- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Chloro-1H-imidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound(162502-53-6) 1H NMR spectrum [chemicalbook.com]

- 5. 162502-53-6|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

4-Chloro-1-methyl-1H-indazole molecular weight and formula

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

This compound is a substituted indazole derivative. Indazoles are bicyclic heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| CAS Number | 162502-53-6 | [1] |

| Appearance | Brown solid | [1] |

Synthesis Protocols

The synthesis of this compound can be approached through the methylation of its precursor, 4-chloro-1H-indazole. Below are methodologies relevant to the synthesis of the indazole core structure, which can be adapted for the target molecule.

Protocol 1: Synthesis of 4-Chloro-1H-indazole

A common route to 4-chloro-1H-indazole involves the cyclization of a substituted aniline. The following protocol is based on the synthesis from 2-methyl-3-chloroaniline.[1]

Materials:

-

2-methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Water

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Experimental Procedure:

-

In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the reaction mixture to 0 °C with stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

-

Stir the reaction mixture at 60 °C overnight.

-

After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

-

Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[1]

Protocol 2: Flow Chemistry Synthesis of 1H-Indazoles

Modern synthesis techniques, such as flow chemistry, offer advantages in terms of reaction control, safety, and scalability. A general protocol for the synthesis of 1H-indazoles from substituted 2-fluorobenzaldehydes can be adapted for 4-chloro substituted analogs.[2]

Materials and Equipment:

-

Flow chemistry system with at least two pumps and a heated reactor module

-

T-mixer and residence time unit (coil)

-

Back pressure regulator

-

Substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-5-chlorobenzaldehyde)

-

Methylhydrazine

-

N,N-diisopropylethylamine (DIPEA)

-

N,N-dimethylacetamide (DMA)

Experimental Procedure:

-

Solution Preparation:

-

Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.

-

Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.

-

-

System Setup:

-

Assemble the flow reactor with a T-mixer to combine the two reagent streams.

-

Use a heated reactor coil (e.g., 10 mL PFA or stainless steel).

-

Set the back pressure regulator to 10-15 bar.

-

-

Reaction Execution:

-

Set the reactor temperature to 150 °C.

-

Pump Solution A and Solution B at equal flow rates into the T-mixer and through the heated coil. The total flow rate is adjusted to achieve the desired residence time (e.g., a total flow rate of 1.0 mL/min for a 10-minute residence time in a 10 mL reactor).

-

-

Work-up and Purification:

-

Collect the reactor output in a flask containing water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[2]

-

Logical and Experimental Workflows

Visualizing the synthesis process can aid in understanding the sequence of operations. The following diagram illustrates a typical workflow for the synthesis and purification of a substituted indazole.

References

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-indazole is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in a wide array of biologically active compounds. A thorough understanding of the physical properties of this specific analog is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of such novel compounds.

Core Physical and Chemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₈H₇ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 166.61 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Brown solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| CAS Number | 162502-53-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | 0.032 hPa at 25.0 °C (Estimated for a related indazole) | --INVALID-LINK-- |

Comparative Data for Related Indazole Compounds:

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 1H-Indazole | 146 - 150 | 270 @ 743 mmHg |

| 4-Chloro-1H-imidazole | 118 - 121 | Data not available |

| 4-Methyl-1H-indazole | 110 - 120 | Data not available |

| 5-Chloro-3-phenyl-1H-indazole | 109 - 112 | Data not available |

| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 156 - 158 | Data not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific spectra are proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the indazole ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the methyl carbon and the eight carbons of the chloro-indazole core. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (166.61 g/mol ). Fragmentation patterns can provide further structural information. |

| Infrared (IR) | Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic system. |

Experimental Protocols

Detailed methodologies for the determination of key physical and spectroscopic properties are provided below. These are generalized protocols that may require optimization based on the specific instrumentation and sample characteristics.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) of the hydrogen atoms.

-

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments.

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate molecular ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The peak with the highest m/z value typically corresponds to the molecular ion.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As a solid, the sample can be prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is measured as a function of wavenumber (cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Experimental Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel chemical entity like this compound, a critical process in drug discovery and development.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-1-methyl-1H-indazole, a key heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols for determining its physicochemical properties. These protocols are based on established methodologies for analogous small molecules and adhere to international guidelines. The guide includes structured tables for data presentation and visual workflows to facilitate the experimental design for researchers.

Introduction

This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic activities. Understanding the solubility and stability of this compound is paramount for its advancement in drug discovery and development, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage. This guide serves as a practical resource for scientists to systematically characterize the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | - |

| Molecular Weight | 166.61 g/mol | [1] |

| CAS Number | 162502-53-6 | [1] |

| Appearance | Brown solid | [2] |

| Purity | ≥95% | [2] |

Solubility Profile

Table 2: Proposed Solvents for Solubility Determination of this compound

| Solvent | Type | Anticipated Solubility (Placeholder) |

| Water (pH 7.4) | Aqueous | < 0.1 mg/mL |

| 0.1 N HCl (pH 1.2) | Aqueous | 0.1 - 1 mg/mL |

| Phosphate Buffer (pH 6.8) | Aqueous | < 0.1 mg/mL |

| Methanol | Organic | > 10 mg/mL |

| Ethanol | Organic | > 10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Organic | > 50 mg/mL |

| Acetonitrile (ACN) | Organic | 1 - 10 mg/mL |

| Dichloromethane (DCM) | Organic | > 10 mg/mL |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

3.1.1. Materials

-

This compound

-

Selected solvents (as per Table 2)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

3.1.2. Procedure

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a 0.45 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or µg/mL.

3.1.3. Experimental Workflow

Stability Profile

Assessing the stability of this compound under various stress conditions is crucial to understand its degradation pathways and to establish appropriate storage and handling procedures. Forced degradation studies are performed to accelerate the degradation process and identify potential degradation products.

Table 3: Proposed Conditions for Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 N HCl | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 N NaOH | 2, 4, 8 hours |

| Oxidative | 3% H₂O₂ | 24, 48, 72 hours |

| Thermal | 60 °C | 1, 3, 7 days |

| Photolytic | ICH Q1B conditions | As per guideline |

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with the ICH Q1A(R2) guideline on stability testing.

4.1.1. Materials

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC-UV/MS system

4.1.2. Procedure

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add the stock solution to 0.1 N HCl or 0.1 N NaOH and keep at room temperature or elevated temperature (e.g., 60 °C). At specified time points, withdraw samples and neutralize them.

-

Oxidation: Add the stock solution to a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

Analyze the stressed samples at different time points using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use a mass spectrometer (MS) to identify the mass of the degradation products to aid in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Determine the retention times and peak areas of the degradation products.

-

Propose potential degradation pathways based on the identified degradation products.

-

4.1.3. Experimental Workflow

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and workflows are intended to guide researchers in generating the critical data necessary for the continued development of this compound. The characterization of these fundamental properties will enable informed decisions regarding its formulation, storage, and potential as a therapeutic agent.

References

The Diverse Biological Activities of Substituted Indazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with significant therapeutic potential.[1] This versatile core can be readily substituted at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[2][3] Several indazole-based drugs have received FDA approval, including the kinase inhibitors Pazopanib and Axitinib for cancer treatment, underscoring the clinical relevance of this heterocyclic motif.[1][4] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing key experimental methodologies, and visualizing complex biological pathways.

Quantitative Bioactivity Data of Substituted Indazoles

The biological potency of substituted indazoles is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), inhibitory constant (Ki), and minimum inhibitory concentration (MIC). The following tables summarize the quantitative data for representative substituted indazole derivatives across various biological targets and assays, facilitating a comparative analysis of their structure-activity relationships (SAR).

Table 1: Anticancer Activity of Substituted Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| 2f | 4T1 (Breast) | 0.23 - 1.15 | Induces apoptosis, increases ROS levels | [5] |

| A549 (Lung) | >10 | [4] | ||

| HepG2 (Liver) | >10 | [4] | ||

| MCF-7 (Breast) | 1.15 | [4] | ||

| HCT116 (Colon) | 4.89 | [4] | ||

| Compound 89 | K562 (Leukemia) | 6.50 | Bcr-Abl inhibitor | [2] |

| Compound 93 | HL60 (Leukemia) | 0.0083 | Anti-proliferative | [2] |

| HCT116 (Colon) | 0.0013 | [2] | ||

| Compound 120 | - | 5.3 | IDO1 inhibitor | [2] |

| 15k | HCT-116 (Colon) | - | HDAC inhibitor | [6] |

| 15m | HCT-116 (Colon) | - | HDAC inhibitor | [6] |

| 9f | HCT116 (Colon) | 14.3 ± 4.4 | Anti-proliferative | [7] |

| Compound 1 | A2780 (Ovarian) | 4.21 | Anti-proliferative | [7] |

Table 2: Kinase Inhibitory Activity of Substituted Indazole Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| Pazopanib | VEGFR-2 | 30 | [8] |

| Compound 13g | VEGFR-2 | 57.9 | [8] |

| Compound 13i | VEGFR-2 | 34.5 | [8] |

| Compound 89 | Bcr-Abl (wild type) | 14 | [2] |

| Bcr-Abl (T315I mutant) | 450 | [2] | |

| 15k | HDAC1 | 2.7 | [6] |

| HDAC2 | 4.2 | [6] | |

| HDAC8 | 3.6 | [6] | |

| 15m | HDAC1 | 3.1 | [6] |

| HDAC2 | 3.6 | [6] | |

| HDAC8 | 3.3 | [6] | |

| Axitinib | VEGFR1 | 0.1 | [9] |

| VEGFR2 | 0.2 | [9] | |

| VEGFR3 | 0.1-0.3 | [9] | |

| PDGFRβ | 1.6 | [9] | |

| c-Kit | 1.7 | [9] | |

| C05 | PLK4 | - (% inhibition at 0.5 µM = 87.45%) | [9] |

Table 3: Anti-inflammatory Activity of Substituted Indazole Derivatives

| Compound | Assay | IC50 (µM) | Notes | Reference |

| Indazole | Carrageenan-induced paw edema | - | 61.03% inhibition at 100 mg/kg | [10] |

| 5-Aminoindazole | Carrageenan-induced paw edema | - | 83.09% inhibition at 100 mg/kg | [10] |

| Indazole | Cyclooxygenase-2 (COX-2) inhibition | - | Concentration-dependent inhibition | [10] |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) inhibition | - | Concentration-dependent inhibition | [10] |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) inhibition | - | Concentration-dependent inhibition | [10] |

| Compound 18 | Cyclooxygenase-2 (COX-2) inhibition | - | In vitro inhibitory activity | [11] |

| Compound 21 | Cyclooxygenase-2 (COX-2) inhibition | - | In vitro inhibitory activity | [11] |

| Compound 23 | Cyclooxygenase-2 (COX-2) inhibition | - | In vitro inhibitory activity | [11] |

| Compound 26 | Cyclooxygenase-2 (COX-2) inhibition | - | In vitro inhibitory activity | [11] |

Table 4: Antimicrobial Activity of Substituted Indazole Derivatives

| Compound | Microorganism | MIC (µg/mL) or IC50 (µM) | Reference |

| Compound 18 | Giardia intestinalis | IC50: 12.8 times more active than metronidazole | [11] |

| Compound 18 | Candida albicans | - (In vitro growth inhibition) | [11] |

| Compound 23 | Candida albicans | - (In vitro growth inhibition) | [11] |

| Compound 18 | Candida glabrata | - (In vitro growth inhibition) | [11] |

| Compound 23 | Candida glabrata | - (In vitro growth inhibition) | [11] |

| 5a | Xanthomonas campestris | - (Excellent inhibitory activity) | [12][13] |

| 5b | Escherichia coli | - (Excellent inhibitory activity) | [12][13] |

| 5i | Bacillus cereus | - (Excellent inhibitory activity) | [12][13] |

| 5j | Bacillus megaterium | - (Excellent inhibitory activity) | [12][13] |

| 5a, 5b, 5i, 5j | Candida albicans | - (Excellent inhibitory activity) | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols commonly employed to assess the biological activity of substituted indazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the substituted indazole derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the mechanism of antiproliferative activity.[1]

-

Cell Treatment: Cells are treated with the indazole derivative at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software, revealing any cell cycle arrest induced by the compound.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells is quantified to assess the compound's ability to induce programmed cell death.

Kinase Inhibition Assay

Various assay formats can be used to measure the inhibitory activity of compounds against specific kinases. A common method is a luminescence-based assay that measures ATP consumption.[9]

-

Reaction Setup: A reaction mixture is prepared containing the target kinase, a suitable substrate, ATP, and the indazole inhibitor at various concentrations in a reaction buffer.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.

-

ATP Detection: After the kinase reaction, a reagent is added to stop the reaction and measure the amount of remaining ATP. The amount of consumed ATP is proportional to the kinase activity.

-

Luminescence Measurement: The luminescent signal is measured using a luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The indazole derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of substituted indazole derivatives.

Caption: General workflow for the synthesis and biological evaluation of substituted indazole derivatives.

Caption: Signaling pathway for apoptosis induction by a substituted indazole derivative.[5]

Caption: Mechanism of action for indazole-based VEGFR-2 kinase inhibitors.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. gdcplkd.ac.in [gdcplkd.ac.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Therapeutic Targets of Indazole Compounds

The indazole scaffold is a privileged bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. Its structural versatility has led to the development of numerous derivatives targeting a wide array of biological molecules, making it a cornerstone for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of indazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development.

Protein Kinase Inhibition

Indazole derivatives have emerged as a prominent class of protein kinase inhibitors, with several compounds approved for clinical use. These agents target both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes often dysregulated in cancer and other diseases.

Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) are key targets in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Indazole-based compounds, such as the FDA-approved drugs Axitinib and Pazopanib, are potent inhibitors of these receptor tyrosine kinases.[1][2][3][4]

Quantitative Data: Indazole Derivatives as Tyrosine Kinase Inhibitors

| Compound/Drug | Target Kinase | IC50 | Reference |

| Axitinib | VEGFR-2 | 0.2 nM | [1] |

| Pazopanib | VEGFR-2 | 30 nM | [2] |

| Linifanib | VEGFR-2 | 4 nM | [1] |

| Compound 22 | FGFR-1 | 0.3 µM | [1] |

| Compound 22 | FGFR-2 | 0.8 µM | [1] |

| Compound 22 | FGFR-3 | 4.5 µM | [1] |

| Compound 30 | VEGFR-2 | 1.24 nM | [5] |

Serine/Threonine Kinase Inhibitors

Indazole scaffolds have been successfully utilized to develop inhibitors of serine/threonine kinases, such as Aurora kinases, which are essential for cell cycle regulation and are often overexpressed in tumors.[1] Additionally, indazole derivatives have shown inhibitory activity against Glycogen Synthase Kinase 3 (GSK-3) and c-Jun N-terminal kinases (JNKs), which are implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][7][8][9]

Quantitative Data: Indazole Derivatives as Serine/Threonine Kinase Inhibitors

| Compound | Target Kinase | IC50 | Reference |

| Compound 52a | Aurora Kinase | 13 µM | [1] |

| Compound 25c | JNK3 | 85.21 nM | [9] |

Experimental Protocol: Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is the in vitro kinase assay.

Methodology:

-

Reagents: Recombinant kinase, specific substrate peptide, ATP, assay buffer, and the indazole test compound.

-

Procedure: The kinase, substrate, and ATP are added to the wells of a microplate. The indazole compound is then added in a range of concentrations.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: A detection reagent is added to measure the amount of phosphorylated substrate or the remaining ATP. The signal, often luminescence or fluorescence, is read using a plate reader.

-

Data Analysis: The percentage of kinase activity is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. A number of indazole derivatives have been identified as microtubule-targeting agents that bind to the colchicine site on β-tubulin.[10][11][12][13] This binding inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[10][11]

Quantitative Data: Antiproliferative Activity of Indazole-Based Tubulin Inhibitors

| Compound | Cell Line | IC50 | Reference |

| 3c | HCT116 (Colon) | Low nanomolar | [10] |

| 3f | HCT116 (Colon) | Low nanomolar | [10] |

| 12b | A2780S (Ovarian) | 6.2 nM | [14] |

| 12b | A2780/T (Paclitaxel-Resistant) | 9.7 nM | [14] |

| 6 and 7 | Various | 0.6 - 0.9 nM | [12] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indazole compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Their aberrant activity is linked to the development of cancer. Indazole-based compounds have been developed as potent HDAC inhibitors.[15][16] For example, novel N-hydroxypropenamides bearing indazole moieties have shown potent HDAC inhibitory and cytotoxic activities.[15]

Quantitative Data: Indazole-Based HDAC Inhibitors

| Compound | Target/Cell Line | IC50 / GI50 | Reference |

| 5a-f, 7a-f | Various Cancer Cell Lines | 0.126 to 3.750 µM | [15] |

| 5j | HDAC6 | 1.8 ± 0.3 nM | [16] |

| 5j | HCT116 cells | 3.1 ± 0.6 µM (GI50) | [16] |

Experimental Protocol: In Vitro HDAC Inhibition Assay

Methodology:

-

Reagents: Recombinant HDAC enzyme, acetylated substrate (e.g., a fluorogenic peptide), and the indazole test compound.

-

Procedure: The HDAC enzyme is incubated with the test compound at various concentrations.

-

Substrate Addition: The acetylated substrate is added to initiate the enzymatic reaction.

-

Development: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader. The signal intensity is inversely proportional to the HDAC activity.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[17][18]

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC50 | Reference |

| Indazole | COX-2 | 5.10 µM | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[17][18]

Methodology:

-

Animal Model: Wistar rats are typically used.

-

Compound Administration: The indazole compound or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Other Therapeutic Targets

The therapeutic potential of indazole compounds extends to other areas, including neurodegenerative diseases and infectious diseases.

-

Neurodegenerative Disorders: Indazole derivatives are being explored for the treatment of conditions like Parkinson's and Alzheimer's disease by targeting enzymes such as monoamine oxidase (MAO), leucine-rich repeat kinase 2 (LRRK2), and glutaminyl cyclase (QC).[6][7][8][20][21]

-

Antimicrobial Activity: Certain indazole derivatives have shown efficacy against various pathogens, including protozoa, bacteria, and fungi.[22][23]

Conclusion

The indazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological targets. The extensive research into indazole derivatives has led to a deep understanding of their structure-activity relationships and mechanisms of action. This guide provides a foundational overview of the key therapeutic targets, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in their pursuit of new and effective treatments for a multitude of diseases. The continued exploration of this privileged scaffold holds immense promise for the future of medicine.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

- 9. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 4-Chloro-1-methyl-1H-indazole: A Mechanistic Overview Based on Structurally Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of 4-Chloro-1-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry. Direct research on the specific biological targets and signaling pathways of this compound is limited in publicly available literature. Therefore, this document extrapolates potential mechanisms by examining the established activities of structurally similar 4-chloro-1H-indazole and N1-methylated indazole derivatives. The indazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent inhibitory activity against a range of biological targets, primarily protein kinases. This guide will delve into the known targets of related compounds, summarize key quantitative data, and provide detailed experimental protocols for relevant assays, offering a foundational resource for researchers investigating this and similar molecules.

Introduction to the Indazole Scaffold

The 1H-indazole core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous clinically approved and investigational drugs. Its versatile structure allows for substitutions at various positions, leading to a wide array of pharmacological activities. Derivatives of indazole have been extensively explored as inhibitors of protein kinases, enzymes involved in cancer and inflammatory signaling, and as antagonists for various receptors. The addition of a methyl group at the N1 position and a chlorine atom at the C4 position, as in this compound, is expected to modulate the compound's physicochemical properties and target interactions.

Potential Mechanisms of Action and Biological Targets

Based on the activities of structurally related indazole derivatives, this compound may exert its biological effects through one or more of the following mechanisms:

Protein Kinase Inhibition

A significant number of indazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One notable example is a complex urea derivative containing a 1-(4-chloroindazole) moiety, which has been identified as a multi-kinase inhibitor. This compound demonstrates potent inhibition of c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3), all of which are key drivers in various cancers.[1]

Table 1: Kinase Inhibition Profile of a 1-(4-Chloroindazole)-Containing Derivative [1]

| Target Kinase | Binding Affinity (Kd, nM) |

| c-Kit | 68.5 ± 9.5 |

| PDGFRβ | 140 ± 0 |

| FLT3 | 375 ± 15.3 |

This suggests that this compound could potentially target a similar spectrum of kinases. The N1-methylation might influence the orientation of the molecule within the ATP-binding pocket, potentially altering its selectivity and potency.

Below is a generalized signaling pathway illustrating the role of receptor tyrosine kinases like c-Kit, PDGFRβ, and FLT3, which are potential targets for indazole-based inhibitors.

Other Potential Targets

Indazole derivatives have been reported to inhibit other enzymes and modulate various signaling pathways:

-

Fibroblast Growth Factor Receptors (FGFRs): Several 1H-indazole derivatives have shown inhibitory activity against FGFRs.[1]

-

Extracellular signal-regulated kinases (ERK1/2): N1-substituted indazole amides have been identified as potent ERK1/2 inhibitors.[1]

-

Indoleamine 2,3-dioxygenase 1 (IDO1): 3-substituted 1H-indazoles can inhibit the IDO1 enzyme, which is involved in immune evasion in cancer.[1]

-

Programmed cell death-1 (PD-1)/Programmed death-ligand 1 (PD-L1) Interaction: Certain 4-phenyl-1H-indazole derivatives have been shown to inhibit the PD-1/PD-L1 interaction, a key immune checkpoint.[2]

-

Mitogen-activated protein kinase 1 (MAPK1): Indazole-sulfonamide compounds have shown potential as MAPK1 inhibitors.[3]

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments based on studies of related compounds.

Kinase Binding Assay (e.g., KINOMEscan™)

This assay is used to determine the binding affinity of the test compound against a large panel of kinases.

Methodology:

-

Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Assay Principle: The assay is based on a competition binding format. An active site-directed ligand is immobilized on a solid support. The kinase of interest is incubated with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is then quantified.

-

Procedure: a. A panel of human kinases is used. b. The test compound is incubated with the kinases and the ligand-coated beads. c. The amount of kinase bound to the beads is measured using quantitative PCR of a DNA tag conjugated to the kinase. d. The binding affinity (Kd) is calculated based on the displacement of a known tracer ligand.

-

Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the beads in the presence of the test compound, from which the Kd can be derived.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of a kinase and the inhibitory effect of the test compound.

Methodology:

-

Reagents: Kinase, substrate, ATP, and ADP-Glo™ reagents.

-

Procedure: a. Add the kinase, substrate, and varying concentrations of this compound to the wells of a 384-well plate. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. e. Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. f. Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Culture cancer cell lines known to be dependent on the kinases of interest in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, the extensive research on structurally related indazole derivatives provides a strong foundation for hypothesizing its potential biological activities. The most probable mechanism of action is through the inhibition of protein kinases, given the prevalence of this activity within the indazole chemical class.

Future research should focus on a systematic evaluation of this compound against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays using relevant cancer cell lines will be crucial to validate these findings and elucidate the downstream signaling pathways affected by the compound. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully understand its therapeutic potential. This technical guide serves as a starting point for these investigations, providing the necessary context and experimental frameworks to explore the pharmacological profile of this promising compound.

References

The Synthesis, History, and Significance of 4-Chloro-1-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific historical records of its initial discovery are not prominent in peer-reviewed literature, its importance is underscored by its role as a key synthetic intermediate. This document details the synthetic pathways leading to this compound, including a thorough examination of the preparation of its precursor, 4-chloro-1H-indazole, and the subsequent regioselective N-methylation. Experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the synthesis and application of this compound.

Introduction: The Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. First synthesized by Emil Fischer in the 1880s, the indazole scaffold has become a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active molecules. The diverse pharmacological activities exhibited by indazole derivatives include anti-inflammatory, antimicrobial, and potent anti-cancer properties. The substitution pattern on the indazole core is a critical determinant of its biological activity, making the synthesis of specific isomers, such as this compound, a key focus in the development of novel therapeutics.

While a specific "discovery" paper for this compound is not readily identifiable, its registration under CAS number 162502-53-6 marks its formal entry into the chemical literature. Its primary role appears to be that of a crucial building block in the synthesis of more complex molecules for drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

-

Synthesis of the precursor: 4-chloro-1H-indazole.

-

N-methylation: of 4-chloro-1H-indazole to yield the final product.

Step 1: Synthesis of 4-Chloro-1H-indazole

A common and effective method for the synthesis of 4-chloro-1H-indazole starts from 2-methyl-3-chloroaniline.[1] An improved preparation has also been reported, highlighting its significance as a synthetic intermediate.

-

Materials:

-

2-methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the reaction mixture to 0 °C with stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes to the cooled mixture.

-

Gradually warm the reaction mixture to 25 °C and stir continuously for 1 hour.

-

Heat the reaction system to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

-

Stir the reaction mixture at 60 °C overnight.

-

After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide (20.7 g, 494 mmol) and continue to stir at 0 °C for 3 hours.

-

Add water (200 mL) and perform an extraction with ethyl acetate (300 mL, followed by 100 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

-

-

Yield and Characterization:

Synthesis Workflow for 4-chloro-1H-indazole

Step 2: N-Methylation of 4-Chloro-1H-indazole

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The regioselectivity of this reaction is influenced by factors such as the choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring. For the synthesis of the N-1 methylated product, which is often the thermodynamically favored isomer, conditions that promote equilibration are typically employed. A common method involves the use of a strong, non-nucleophilic base in an aprotic solvent.

This protocol is adapted from established methods for the N-alkylation of similar indazole scaffolds.

-

Materials:

-

4-chloro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH3I)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 4-chloro-1H-indazole (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Slowly add methyl iodide (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

-

N-Methylation Workflow

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the precursor, 4-chloro-1H-indazole.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |

| 2-methyl-3-chloroaniline | C7H8ClN | 141.60 | 1.0 | 70.6 mmol |

| Potassium acetate | C2H3KO2 | 98.14 | 1.2 | 84.7 mmol |

| Acetic anhydride | C4H6O3 | 102.09 | 3.0 | 212 mmol |

| Isopentyl nitrite | C5H11NO2 | 117.15 | 2.0 | 141 mmol |

| Lithium hydroxide | LiOH | 23.95 | 7.0 | 494 mmol |

| 4-chloro-1H-indazole | C7H5ClN2 | 152.58 | - | 11.07 g (100% yield) |

Biological Significance and Applications

While specific biological activity data for this compound is not extensively reported in dedicated studies, the broader class of indazole derivatives is of significant interest in drug discovery. Indazole-containing compounds have been investigated for a wide range of therapeutic applications, including:

-

Oncology: As inhibitors of various kinases.

-

Anti-inflammatory agents.

-

Antimicrobial agents.

-

Neurological disorders.

The chloro and methyl substitutions on the indazole ring of this compound can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and its binding affinity to biological targets. Therefore, this compound serves as a valuable scaffold for the synthesis of libraries of potential drug candidates.

Conclusion

This compound is a synthetically accessible and important intermediate for the development of novel indazole-based compounds with potential therapeutic applications. This guide provides a detailed overview of its synthesis, including robust experimental protocols and a discussion of the chemical principles governing its formation. While the specific history of its discovery is not well-documented, its continued use in medicinal chemistry research highlights its value to the scientific community. The provided workflows and data are intended to facilitate further research and application of this versatile molecule.

References

Structural Analogs of 4-Chloro-1-methyl-1H-indazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-chloro-1-methyl-1H-indazole, a core scaffold of significant interest in medicinal chemistry. The indazole nucleus, a bioisostere of indole, is a privileged structure found in numerous pharmacologically active compounds, including several clinically approved drugs.[1][2][3] Derivatives of this scaffold have shown a remarkable breadth of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2][4]

This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of analogs based on the substituted 1H-indazole core, with a particular focus on modifications at the 4-position. It provides detailed experimental protocols for key biological assays and visualizes critical signaling pathways and experimental workflows to support drug discovery and development efforts.

Structure-Activity Relationship of 4-Substituted Indazole Analogs

The substitution pattern on the indazole ring plays a critical role in determining the pharmacological activity and selectivity of its derivatives. The 4-position, in particular, has been a key site for modification to optimize potency and pharmacokinetic properties. A study on indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4) provides valuable insights into the SAR at this position.[5][6]

Quantitative Analysis of CCR4 Antagonist Activity

The following table summarizes the antagonist potency (pIC50) of various 4-substituted 3-amino-1H-indazole derivatives against the human CCR4 receptor. The data is derived from a competitive radioligand binding assay.

| Compound ID | 4-Position Substituent (R) | pIC50 (hCCR4) |

| 1 | -OCH₃ | 7.1 |

| 2 | -OH | 7.0 |

| 3 | -Cl | 6.6 |

| 4 | -F | 6.5 |

| 5 | -CH₃ | 6.2 |

Data sourced from J. Med. Chem. 2013, 56, 15, 5945–5955.[5][6]

The SAR data indicates that electron-donating groups containing oxygen, such as methoxy (-OCH₃) and hydroxyl (-OH), are the most potent substituents at the C4 position for CCR4 antagonism.[5][6] Halogen substituents, like chloro (-Cl) and fluoro (-F), result in a moderate decrease in potency. The least potent analog in this series contains a methyl (-CH₃) group, suggesting that small, electron-donating, or hydrogen-bond-accepting groups are preferred at this position for this specific target.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel chemical entities. The following sections provide protocols for the synthesis of 4-substituted indazole precursors and key biological assays for their characterization as CCR4 antagonists.

Synthesis of 4-Substituted-3-amino-1H-indazoles

A general synthetic route to key 4-substituted 3-amino-1H-indazole intermediates is outlined below. This procedure can be adapted for various substituents at the 4-position.

General Procedure:

-

Starting Material: Begin with the appropriately substituted 2-fluorobenzonitrile derivative (e.g., 2-fluoro-3-methoxybenzonitrile for the 4-methoxy analog).

-

Cyclization: A mixture of the substituted 2-fluorobenzonitrile (1 equivalent) and hydrazine hydrate (10-15 equivalents) in n-butanol is heated at reflux for 12-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with the trituration solvent, and dried under vacuum to yield the desired 4-substituted-3-amino-1H-indazole. The purity can be assessed by NMR and LC-MS, and further purification can be performed by column chromatography if necessary.[5]

Synthetic workflow for 4-substituted-3-amino-1H-indazoles.

CCR4 Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds to the human CCR4 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing human CCR4.

-

Radioligand: [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22.

-

Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of a known, unlabeled CCR4 antagonist.

-

Test Compounds: Serial dilutions of the indazole analogs.

-

Scintillation Plate and Counter: 96-well plate and a microplate scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (5-10 µg protein per well), and the radioligand at a concentration near its Kd (e.g., 50 pM).

-

Compound Addition: Add serial dilutions of the test compounds to the wells. For total binding, add vehicle. For NSB, add the NSB control compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

Chemotaxis (Transwell Migration) Assay

This functional assay measures the ability of a CCR4 antagonist to block the migration of cells towards a chemokine gradient.

Materials:

-

Cells: CCR4-expressing cells, such as human T-lymphocytes or a suitable cell line (e.g., HUT78).

-

Chemokine: Human CCL17 or CCL22.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell Plate: 24-well plate with inserts containing a polycarbonate membrane (typically 5 µm pore size).

-

Detection Reagent: A cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®).

Protocol:

-

Cell Preparation: Resuspend CCR4-expressing cells in assay medium. Pre-incubate the cells with various concentrations of the antagonist or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup: Add assay medium containing the chemokine (e.g., 10 nM CCL22) to the lower chambers of the Transwell plate.

-

Cell Addition: Add the pre-incubated cell suspension to the upper chamber (the Transwell insert).

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration through the membrane.

-

Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a detection reagent or by direct cell counting using a flow cytometer.

-

Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Workflows

Visualizing the complex biological pathways and experimental processes is essential for understanding the mechanism of action and the drug discovery workflow.

CCR4 Signaling Pathway

Upon binding of its cognate ligands (CCL17 or CCL22), CCR4 initiates downstream signaling through two primary pathways: a G protein-dependent pathway and a β-arrestin-dependent pathway. Both pathways ultimately contribute to cellular responses such as chemotaxis. Antagonists block the initiation of these cascades by preventing ligand binding.

CCR4 signaling cascade leading to chemotaxis.

Drug Discovery and Evaluation Workflow

The process of identifying and characterizing novel indazole-based inhibitors involves a logical sequence of synthesis, screening, and detailed biological evaluation.

Workflow for the discovery and evaluation of indazole analogs.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 4-Chloro-1-methyl-1H-indazole: An Overview of a Sparsely Characterized Scaffold

Despite the broad pharmacological interest in the indazole core, a detailed public pharmacological profile for the specific derivative, 4-Chloro-1-methyl-1H-indazole (CAS No. 162502-53-6), remains largely unavailable in peer-reviewed scientific literature. This compound is primarily documented as a commercially available chemical intermediate, with its biological activities yet to be extensively investigated and reported.